REACTION_CXSMILES
|
COC(=O)C[O:5][C:6]1[CH:11]=[C:10](OC)[C:9]([S:14][C:15]#[N:16])=[CH:8][C:7]=1[CH3:17].[CH3:19]OC(=O)COC1C=C(C)C(S)=CC=1C>>[CH3:17][C:7]1[CH:8]=[C:9]([S:14][C:15]#[N:16])[C:10]([CH3:19])=[CH:11][C:6]=1[OH:5]
|
Name
|
compound 1C
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(COC1=C(C=C(C(=C1)OC)SC#N)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(COC1=C(C=C(C(=C1)C)S)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=C1)SC#N)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |